Hydrazine Dihydrobromide

説明

Significance of Hydrazine (B178648) and Its Derivatives in Fundamental and Applied Chemistry

Hydrazine (N₂H₄) is a foundational inorganic compound, recognized as the simplest diamine. researchgate.net It is a colorless, reactive liquid with an odor similar to ammonia (B1221849). wikipedia.orgiscientific.org The significance of hydrazine and its derivatives is extensive, spanning numerous areas of fundamental and applied chemistry.

In industrial applications, hydrazine is widely used as a foaming agent in the production of polymer foams and serves as a potent reducing agent. wikipedia.orgiscientific.org It is also utilized for corrosion control in boilers and for metal plating. researchgate.net Due to its high heat of combustion, hydrazine and its simple methylated derivatives are employed as long-term storable propellants for in-space spacecraft propulsion and rocket fuels. wikipedia.orgresearchgate.netnih.gov

In the realm of organic chemistry, hydrazine is a crucial precursor for synthesizing a wide array of pharmaceuticals and agrochemicals. wikipedia.org Many of these applications involve the conversion of hydrazine into heterocyclic rings like pyrazoles and pyridazines. wikipedia.org Commercially available bioactive derivatives include the antifungal medication fluconazole (B54011) and various pesticides. wikipedia.org Furthermore, hydrazine is famously used in the Wolff–Kishner reduction, a key reaction that converts a ketone's carbonyl group into a methylene (B1212753) bridge. wikipedia.org

Hydrazides, which are formed when one or both hydrogen atoms in hydrazine are substituted with an acyl group (R-CO-), represent one of the most significant classes of its derivatives. iscientific.org These compounds are vital intermediates in the synthesis of numerous organic molecules and are a major focus in medicinal chemistry research. iscientific.orgbenthamscience.com The versatility of hydrazine as a reducing agent, a nucleophile, and a building block for complex molecules underscores its central role in modern chemical science. researchgate.netiscientific.org

Rationale for Dedicated Academic Inquiry into Hydrazine Dihydrobromide

The rationale for a dedicated academic focus on this compound stems from its distinct chemical properties and its utility as a specialized reagent in synthesis. As a salt of the hydrazinium (B103819) dication ([N₂H₆]²⁺), it provides a solid, more stable medium for introducing the hydrazine moiety into chemical reactions compared to its volatile liquid hydrate (B1144303) form. wikipedia.orgchemicalbook.com

Research is drawn to this compound for its role as a key intermediate and catalyst in various chemical processes. For instance, it is used as a precursor in the synthesis of other compounds, such as copper oxide, and in the preparation of guanazole (B75391) hydrohalide by reacting it with dicyandiamide (B1669379) in an aqueous solution. biosynth.comgoogle.com This reaction is noted to be surprisingly effective with the dihydrohalide salt, whereas the monohydrohalide fails to produce the desired product. google.com

Furthermore, this compound has demonstrated utility as a catalyst in organic reactions, including the polymerization of acrylonitrile (B1666552). biosynth.com Its application extends to materials science, where it is a useful component in soldering fluxes, particularly for aluminum metals. biosynth.comgoogle.com These specific applications, which leverage its stability and reactivity, provide a strong justification for its focused investigation, distinct from the broader study of hydrazine itself.

Overarching Research Themes and Objectives for a Comprehensive Investigation of this compound

The comprehensive investigation of this compound encompasses several key research themes aimed at fully characterizing its properties and expanding its applications.

A primary objective is the optimization of its synthesis and purification . Research explores various preparative methods, such as reacting hydrazine hydrate with concentrated hydrobromic acid or reacting an aqueous solution of ammonium (B1175870) bromide with hydrazine. google.comresearchgate.net The goal is to develop efficient, high-yield processes to produce the anhydrous salt. google.com

Another significant research area is the elucidation of its structural and physicochemical properties . This includes detailed investigations into its crystal structure, which is fundamental to understanding its reactivity. chemicalbook.com Key physical data, such as its thermal decomposition point, are critical for its safe handling and application in varied reaction conditions. chemicalbook.com this compound is known to decompose at approximately 199 °C. chemicalbook.com The study of the thermal decomposition of hydrazine itself shows a complex process influenced by temperature and catalysts, producing ammonia at lower temperatures and nitrogen and hydrogen gases at higher temperatures, providing a framework for understanding the breakdown of its salts. sci-hub.secaltech.edu

Investigating its catalytic activity is a further research theme. Its documented role as a catalyst in acrylonitrile polymerization invites further studies to explore its catalytic potential in other organic transformations and to understand the underlying mechanisms. biosynth.com

Finally, a major overarching theme is its application in synthetic chemistry . Researchers aim to expand its use as a precursor for novel organic and inorganic compounds. Its role in synthesizing heterocyclic compounds like guanazole highlights its potential as a strategic building block in medicinal and materials chemistry. google.com

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 23268-00-0 | nih.govcymitquimica.com |

| Molecular Formula | Br₂H₆N₂ | nih.govcymitquimica.com |

| Molecular Weight | 193.87 g/mol | biosynth.comnih.gov |

| Appearance | White to almost white powder to crystal | chemicalbook.com |

| Melting Point | 199 °C (decomposes) | chemicalbook.com |

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Acrylonitrile | C₃H₃N |

| Ammonia | NH₃ |

| Ammonium Bromide | NH₄Br |

| Anastrozole | C₁₇H₁₉N₅ |

| Cefazolin | C₁₄H₁₄N₈O₄S₃ |

| Copper Oxide | CuO |

| Dicyandiamide | C₂H₄N₄ |

| Fluconazole | C₁₃H₁₂F₂N₆O |

| Guanazole | C₂H₅N₅ |

| Hydrazine | N₂H₄ |

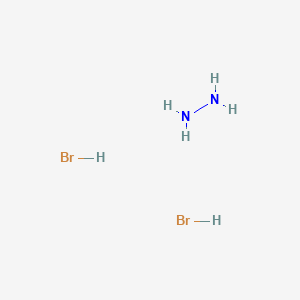

| This compound | Br₂H₆N₂ |

| Hydrazine Hydrate | N₂H₄·H₂O |

| Hydrobromic Acid | HBr |

| Hydrogen | H₂ |

| Metamitron | C₁₀H₁₀N₄O |

| Metazachlor | C₁₄H₁₆ClN₃O |

| Metribuzin | C₈H₁₄N₄OS |

| Nitrogen | N₂ |

| Paclobutrazol | C₁₅H₂₀ClN₃O |

| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ |

| Pyridazine | C₄H₄N₂ |

| Pyrazole | C₃H₄N₂ |

| Rizatriptan | C₁₅H₁₉N₅ |

Structure

2D Structure

特性

IUPAC Name |

hydrazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H4N2/c;;1-2/h2*1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBDASBFCISMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066867 | |

| Record name | Hydrazine, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23268-00-0 | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023268000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for Hydrazine Dihydrobromide

Established Synthetic Pathways to Hydrazine (B178648) Dihydrobromide

Acid-Base Neutralization Reactions of Hydrazine with Hydrobromic Acid

The most direct and well-established method for synthesizing hydrazine dihydrobromide is through the acid-base neutralization reaction between hydrazine and hydrobromic acid. rsc.org This reaction is typically carried out in an aqueous solution. Hydrazine, a weak base, reacts with the strong acid, hydrobromic acid, to form the corresponding salt, this compound. The reaction is exothermic and requires careful control of the addition rate and temperature to ensure safety and prevent the decomposition of hydrazine. nj.gov

The stoichiometry of the reaction involves two moles of hydrobromic acid for every mole of hydrazine to achieve complete neutralization and the formation of the dihydrobromide salt (N₂H₄·2HBr). The resulting aqueous solution of this compound can then be concentrated and the salt isolated, often through evaporation, to obtain the anhydrous form. google.com

A study on the thermochemistry of reactions involving aqueous hydrazine with various hydrogen halides, including hydrobromic acid, provides insight into the energetics of this process. rsc.org

Exploration of Alternative Precursors and Reaction Conditions

Research into alternative synthetic routes has explored different precursors and reaction conditions to potentially improve efficiency, safety, or cost-effectiveness. One such approach involves a two-stage cyclic process where bromine and ammonia (B1221849) are first reacted in an aqueous solution of ammonium (B1175870) bromide to form more ammonium bromide. This solution is then reacted with hydrazine to produce this compound and ammonia, with the ammonia being recycled back into the first stage. google.com This method offers an economic and continuous process with good yields. google.com

Another potential, though less direct, route could involve the reaction of a hydrazine derivative followed by hydrolysis or another transformation to yield the dihydrobromide salt. For instance, the synthesis of various hydrazine derivatives often starts from hydrazine hydrate (B1144303) and a corresponding acid or other reactant. ekb.eg While not a direct synthesis of the dihydrobromide, these methods highlight the versatility of hydrazine as a starting material.

Contemporary Approaches in Hydrazine Derivative Synthesis with Relevance to Dihydrobromide Formation

While direct synthesis of this compound is straightforward, advancements in the broader field of hydrazine derivative synthesis offer valuable insights and potential for alternative or improved methodologies.

Catalytic Strategies in Hydrazide and Hydrazone Production

The synthesis of hydrazides and hydrazones, which are derivatives of hydrazine, has seen significant advancements through the use of various catalysts. These strategies, while not directly producing this compound, are relevant as they demonstrate sophisticated control over reactions involving the hydrazine moiety.

For example, various catalysts, including metal complexes and organocatalysts, have been developed to facilitate the formation of hydrazones from hydrazines and carbonyl compounds. nih.govorganic-chemistry.org Aniline and its derivatives have been identified as effective nucleophilic catalysts for these reactions. nih.gov More recently, amine buffers have been shown to dramatically enhance the rate of hydrazone formation at neutral pH. rsc.org These catalytic systems could potentially be adapted to influence the formation of hydrazine salts under specific conditions.

Furthermore, gold-catalyzed hydrohydrazidation of alkynes with hydrazides provides a route to substituted keto-N-acylhydrazones under mild conditions, showcasing the utility of metal catalysis in forming C-N bonds involving a hydrazine derivative. organic-chemistry.org The development of efficient catalysts for the electro-oxidation of hydrazine derivatives using graphite-based catalysts and sodium chloride also presents a novel approach in hydrazine chemistry. tandfonline.com

Implementation of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydrazine derivatives, aiming to reduce environmental impact and improve safety. mdpi.com These principles focus on aspects like using less hazardous chemicals, reducing waste, and improving energy efficiency. mdpi.com

Examples of green synthetic methods for hydrazine derivatives include:

Solvent-free reactions, often facilitated by microwave irradiation, which can lead to shorter reaction times and higher yields compared to conventional methods. researchgate.netchemmethod.com

The use of water as a solvent, which is an environmentally benign alternative to organic solvents. chemmethod.comorientjchem.org

The development of catalytic methods that operate under mild conditions and with high atom economy. tandfonline.commdpi.com

One study highlights the use of citric acid as a green and eco-friendly catalyst for the synthesis of hydrazone Schiff bases. humanjournals.com Another report describes an expeditious, solvent-free, one-pot method for preparing hydrazides from their corresponding acids under microwave irradiation, which was found to be superior to conventional methods based on green chemistry metrics. researchgate.net These sustainable approaches could be explored for the synthesis of this compound to create more environmentally friendly processes.

Optimization of Synthetic Parameters for Enhanced Yield and Purity of this compound

Optimizing synthetic parameters is crucial for maximizing the yield and purity of the final product. azom.com This involves a systematic investigation of various factors that can influence the reaction outcome. nih.gov

For the synthesis of this compound, key parameters to optimize include:

Reactant Concentration: The concentration of both hydrazine and hydrobromic acid can affect the reaction rate and the ease of product isolation.

Temperature: Controlling the reaction temperature is essential to prevent the decomposition of hydrazine and to favor the formation of the desired product.

Solvent: The choice of solvent can influence the solubility of reactants and products, as well as the reaction kinetics. researchgate.net

Reaction Time: Optimizing the reaction time ensures that the reaction goes to completion without the formation of significant byproducts. beilstein-journals.org

Purification Method: The method used to purify the final product, such as recrystallization or washing, can significantly impact its purity. beilstein-journals.org

A design of experiments (DoE) approach can be systematically used to study the effects of multiple variables simultaneously and identify the optimal reaction conditions. nih.gov For instance, in the synthesis of a macrocycle from a pyrazolopyrimidine and hydrazine hydrate, researchers systematically varied the solvent, reaction time, and amount of hydrazine hydrate to maximize the yield and purity of the desired product. beilstein-journals.org A similar approach could be applied to the synthesis of this compound to fine-tune the process for optimal performance.

Interactive Data Table: Factors Influencing Hydrazine Derivative Synthesis

| Parameter | Influence on Reaction | Potential Optimization Strategy |

| Catalyst | Increases reaction rate and selectivity. nih.govrsc.org | Screening of various acid, base, or metal catalysts. |

| Solvent | Affects solubility, reaction rate, and product isolation. researchgate.net | Testing a range of protic and aprotic solvents, including green solvents like water or ethanol-water mixtures. |

| Temperature | Influences reaction kinetics and stability of reactants. nih.gov | Systematic variation to find the optimal balance between reaction rate and product stability. |

| Reactant Ratio | Determines the stoichiometry and can influence byproduct formation. beilstein-journals.org | Titration experiments or stoichiometric variations to determine the ideal ratio. |

| Reaction Time | Affects the extent of reaction and potential for side reactions. beilstein-journals.org | Monitoring the reaction progress over time using techniques like TLC or NMR. |

Solvent Effects and Precipitation Techniques

The choice of solvent is critical in the synthesis of hydrazine salts as it directly influences reaction kinetics, product solubility, and crystal morphology. While aqueous media are common, the high solubility of hydrazinium (B103819) salts in water can complicate precipitation. wikipedia.orgresearchgate.net Therefore, the use of organic solvents or solvent mixtures is often employed to control the crystallization process.

Research into the synthesis of various hydrazinium salts indicates that solvents like ethanol (B145695) can be effective. thieme-connect.de For instance, in related syntheses, ethanol is used as a reaction medium, and the product is subsequently separated by extraction with a less polar solvent like diethyl ether to remove excess reactants. thieme-connect.de The principle of reducing the solubility of the salt to induce precipitation is key. By adding a solvent in which this compound is less soluble to a reaction mixture where it is more soluble, controlled precipitation can be achieved. This technique, often called "salting out" or "antisolvent crystallization," allows for better control over crystal size and purity.

The selection of a suitable solvent system is a balance between the solubility of the reactants (hydrazine and hydrobromic acid) and the insolubility of the product (this compound). For example, while the reaction may proceed readily in water, the addition of a miscible organic solvent like isopropanol (B130326) or acetone (B3395972) at a controlled temperature can effectively lower the solubility of the formed salt, leading to its precipitation.

Table 1: Influence of Solvent System on this compound Precipitation

| Solvent System | Technique | Expected Outcome on Precipitation | Research Findings Context |

| Water | Cooling Crystallization | High solubility may lead to low yield unless highly supersaturated. | Hydrazinium bromide is very soluble in water. wikipedia.org |

| Ethanol | Reaction & Cooling | Moderate solubility allows for crystallization upon cooling; can be used as the primary reaction solvent. thieme-connect.de | Ethanol is a common solvent for hydrazine reactions. thieme-connect.denih.gov |

| Water/Isopropanol | Antisolvent Precipitation | Controlled addition of isopropanol reduces product solubility, inducing precipitation. | The principle is to use a solvent in which the compound is less soluble to force crystallization. |

| Diethyl Ether | Washing/Extraction | Used to wash the precipitate and remove soluble impurities or excess hydrazine. thieme-connect.de | Effective for purifying hydrazinium salt products. thieme-connect.de |

This table is illustrative, based on general principles of salt crystallization and findings from related hydrazine salt syntheses, as direct comparative studies on solvent systems for this compound are not widely published.

Temperature, Concentration, and Stoichiometric Control

Optimizing temperature, reactant concentrations, and their molar ratios is fundamental to maximizing yield and purity while ensuring a safe and efficient reaction. The reaction between hydrazine and hydrobromic acid is an exothermic neutralization reaction. nj.govrsc.org

Temperature Control: Effective temperature management is crucial. The initial mixing of hydrazine and hydrobromic acid should be performed under controlled cooling to dissipate the heat of reaction. High temperatures can increase the solubility of the product, hindering precipitation, and may also promote side reactions or decomposition, although hydrazine salts are generally more thermally stable than free hydrazine. thieme-connect.de The crystallization or precipitation phase often benefits from lower temperatures to maximize the recovery of the product from the solution. For instance, processes for purifying related compounds involve cooling the crystallizer to induce crystal formation. google.com

Concentration Control: The concentration of the reactants in the chosen solvent directly impacts the supersaturation level of the product, which is the driving force for crystallization. Higher concentrations can lead to a higher yield per unit volume but may also result in the inclusion of impurities within the crystal lattice if precipitation is too rapid. A patent related to producing hydrazine hydrate highlights that controlling reactant concentrations accurately can improve synthesis yield by 3-4%. google.com Gradual addition of one reactant to the other allows for better control over the local concentration and temperature, promoting the formation of more uniform and pure crystals.

Stoichiometric Control: The stoichiometry of the reaction requires two moles of hydrobromic acid for every mole of hydrazine to form this compound (N₂H₆Br₂). nih.gov Precise control of the molar ratio is essential. An excess of hydrobromic acid can often be used to ensure the complete conversion of hydrazine and to lower the pH of the final solution, which can help to suppress the solubility of the salt and drive precipitation. Conversely, an excess of hydrazine would result in a product contaminated with the unreacted base. In industrial chemical syntheses, adjusting the molar ratio of reactants is a standard method for optimizing yield and minimizing unreacted starting materials in the final product. researchgate.net

Table 2: Effect of Process Parameters on this compound Synthesis

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Temperature | Low (e.g., 0-10 °C) during reaction | Neutral | High | Manages exothermicity, prevents side reactions. |

| Low (e.g., < 5 °C) during precipitation | High | High | Decreases solubility of the product, maximizing precipitation. | |

| High | Low | Low | Increases solubility, potentially leading to lower recovery and decomposition. | |

| Concentration | High Reactant Concentration | High | Potentially Lower | Increases throughput but risks impurity inclusion due to rapid, uncontrolled precipitation. |

| Low Reactant Concentration | Low | High | Slower crystallization promotes purer crystal formation but reduces batch efficiency. | |

| Stoichiometry | Molar Ratio HBr:N₂H₄ > 2:1 | High | High | Ensures complete conversion of hydrazine; excess acid can decrease product solubility. |

| Molar Ratio HBr:N₂H₄ < 2:1 | Low | Low | Incomplete reaction, leaving unreacted hydrazine which is difficult to separate. |

Sophisticated Structural Elucidation and Characterization Techniques for Hydrazine Dihydrobromide

Crystallographic Analysis and Solid-State Structure Determination

Crystallographic techniques are essential for mapping the three-dimensional arrangement of atoms in the solid state of hydrazine (B178648) dihydrobromide.

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline solid. For hydrazinium (B103819) salts, SC-XRD studies on analogous compounds provide critical insights. The analysis of various hydrazinium(2+) (N₂H₆²⁺) salts reveals consistent structural features. The N-N bond lengths in the N₂H₆²⁺ cation are typically found to be in the range of 1.430 Å to 1.446 Å. scispace.com This technique would confirm the ionic nature of hydrazine dihydrobromide, consisting of hydrazinium(2+) dications, [H₃N-NH₃]²⁺, and bromide anions, Br⁻.

Table 1: Representative Bond Parameters for the Hydrazinium(2+) Cation from Analogous Crystal Structures

| Parameter | Typical Value | Reference |

|---|

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a rapid and powerful tool for confirming the identity and crystalline purity of a bulk sample. researchgate.netyoutube.com For this compound, a PXRD analysis would produce a characteristic diffraction pattern, which serves as a fingerprint for its specific crystal structure. This pattern can be compared against a standard reference or a simulated pattern from single-crystal data to verify the material's identity. researchgate.net

This technique is crucial for quality control, as it can readily distinguish between different salt forms, such as this compound (N₂H₆Br₂) and hydrazine monohydrobromide (N₂H₅Br), which possess distinct crystal lattices and therefore produce different diffraction patterns. iucr.org It is also effective in identifying the presence of crystalline impurities or unreacted starting materials. youtube.com

Investigation of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The solid-state structure of this compound is dominated by strong intermolecular interactions, primarily hydrogen bonds. In the crystal lattice, the hydrazinium(2+) cation acts as a hydrogen bond donor, with the amine protons forming strong N-H···Br interactions with the surrounding bromide anions. mdpi.comresearchgate.net

These extensive hydrogen bonds are not isolated; they create a robust, three-dimensional supramolecular assembly. rsc.orgscielo.org.za This network of interactions connects the cations and anions into a highly ordered and stable crystal lattice, which dictates the compound's physical properties. The analysis of similar hydrazinium salts shows that cations and anions often form a rigid network where each ion is surrounded and stabilized by multiple hydrogen bonds to its neighbors. scielo.org.za

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the compound's structure and dynamics, complementing the data from crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Solution-State Structure and Dynamics

NMR spectroscopy is a primary tool for elucidating the structure of molecules in solution. researchgate.net For this compound, which forms the [N₂H₆]²⁺ dication in solution, different NMR techniques offer specific insights. wikipedia.orgwikipedia.org

¹H NMR: In the [N₂H₆]²⁺ ion, the two nitrogen atoms are chemically equivalent, and the six attached protons are also equivalent due to free rotation around the N-N bond in solution. This would result in a single, sharp signal in the proton NMR spectrum. The exact chemical shift would be influenced by the solvent and concentration, but it is expected to be significantly downfield compared to neutral hydrazine due to the deshielding effect of the two positive charges.

¹³C NMR: This technique is not applicable for the analysis of this compound as the compound contains no carbon atoms.

¹⁵N NMR: For samples containing the ¹⁵N isotope, ¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environment. The two equivalent nitrogen atoms in the [N₂H₆]²⁺ cation would produce a single resonance in the ¹⁵N NMR spectrum, confirming the symmetrical nature of the dication. researchgate.net This technique is particularly valuable for studying isotopic labeling and reaction mechanisms involving hydrazine derivatives.

Table 2: Predicted NMR Spectroscopic Features for this compound in Solution

| Nucleus | Expected Signal | Rationale |

|---|---|---|

| ¹H | One singlet | Six chemically equivalent protons in the symmetrical [N₂H₆]²⁺ cation. |

| ¹³C | Not Applicable | Compound contains no carbon atoms. |

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR; Raman) for Functional Group Analysis and Bonding Fingerprints

The spectra are characterized by distinct bands corresponding to N-H stretching, N-H bending (scissoring, wagging, twisting), and N-N stretching vibrations. A particularly characteristic band for the N₂H₆²⁺ cation appears in the Raman spectrum at approximately 1042 cm⁻¹, which is absent in the infrared spectrum, providing strong evidence for its presence. deepdyve.comresearchgate.net The analysis of these vibrational modes confirms the functional groups present and offers information about the strength of the bonds and the hydrogen-bonding interactions within the crystal. nih.gov

Table 3: Representative Vibrational Frequencies for the Hydrazinium(2+) Cation

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |

|---|---|---|---|

| ~1042 | N-N Stretch | Raman | deepdyve.comresearchgate.net |

| 800 - 1600 | Cationic vibrations (e.g., N-H Bending) | IR / Raman | akjournals.com |

Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the electronic structure of molecules by measuring the absorption of light that causes the promotion of electrons to higher energy orbitals. The applicability and expected results for this compound are dictated by the nature of its electronic system.

In the solid state or in solution, this compound exists as hydrazinium ions (N₂H₆²⁺) and bromide ions (Br⁻). The hydrazinium cation, like the parent hydrazine molecule, lacks a conjugated π-system, which is the structural feature responsible for most absorptions in the 200-800 nm range. The electrons in the hydrazinium ion are primarily located in strong sigma (σ) bonds and non-bonding (n) orbitals on the nitrogen atoms.

The electronic transitions available to such a molecule are of high energy:

σ → σ* Transitions: These involve exciting an electron from a bonding sigma orbital to an antibonding sigma orbital. As σ bonds are very stable, this transition requires a large amount of energy, corresponding to wavelengths in the far-UV region (typically <200 nm). bbec.ac.in

n → σ* Transitions: This transition involves promoting an electron from a non-bonding orbital (the lone pairs on nitrogen) to an antibonding sigma orbital. These are generally of lower energy than σ → σ* transitions but still typically occur at wavelengths below 200 nm for simple amines and related compounds. hnue.edu.vn

Due to the absence of chromophores (light-absorbing groups) that absorb in the 200-800 nm range, this compound is not expected to exhibit significant peaks in a standard UV-Vis spectrum. pressbooks.pub The analysis primarily confirms the lack of electronic conjugation. Any observed absorption is generally weak and found at the lower limit of the instrument's range. hnue.edu.vn

| Electronic Transition Type | Involved Orbitals | Typical Wavelength Region | Relevance to this compound |

|---|---|---|---|

| σ → σ | Bonding σ to Antibonding σ | < 200 nm (Far UV) | High energy, not observed in standard UV-Vis spectrum. bbec.ac.in |

| n → σ | Non-bonding (N lone pair) to Antibonding σ | ~175-200 nm | Primary transition for saturated amines, but typically outside the standard analytical window. hnue.edu.vn |

| π → π | Bonding π to Antibonding π | 200 - 600 nm | Not applicable, as no π-bonds are present in the hydrazinium ion. pressbooks.pub |

| n → π | Non-bonding to Antibonding π | 250 - 700 nm | Not applicable, as no π-bonds are present in the hydrazinium ion. |

Thermal and Thermogravimetric Analysis (TGA/DSC)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition pathways, and phase transitions of materials. When applied to this compound, TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Study of Thermal Stability and Decomposition Processes

Hydrazinium salts are known for their thermal instability, and TGA is the primary method for quantifying this behavior. dtic.milias.ac.in For this compound, the analysis reveals the temperatures at which it begins to lose mass and the stages involved in its complete decomposition.

Research on various hydrazinium salts, such as the nitrate (B79036) and chloride, has shown that the initial step of decomposition in the liquid or molten phase is typically dissociation of the salt into free hydrazine and the corresponding acid. nih.govdtic.mil A similar pathway is expected for this compound. The decomposition process can be outlined as follows:

Dissociation: The salt dissociates into its constituent parts, hydrazine (N₂H₄) and hydrogen bromide (HBr). This is an equilibrium process that occurs as the temperature rises.

Volatilization and Decomposition: The resulting volatile components, particularly hydrazine, undergo further decomposition. Hydrazine itself decomposes into ammonia (B1221849), nitrogen, and hydrogen gas.

| Decomposition Stage | Proposed Reaction | Expected Thermal Event (DSC) | Description |

|---|---|---|---|

| Melting / Decomposition Onset | N₂H₆Br₂ (s) → N₂H₆Br₂ (l) | Endothermic | The compound melts around 199 °C, with decomposition occurring simultaneously. guidechem.comchemicalbook.com |

| Initial Decomposition | N₂H₆Br₂ (l) ⇌ N₂H₄ (g) + 2HBr (g) | Endothermic | Dissociation of the salt into gaseous hydrazine and hydrogen bromide. dtic.mil |

| Secondary Decomposition | 3N₂H₄ (g) → 4NH₃ (g) + N₂ (g) | Exothermic | The highly exothermic decomposition of hydrazine gas. |

The TGA curve would show a significant mass loss corresponding to these decomposition steps, while the simultaneous DSC curve would register the endothermic and exothermic heat flows associated with each process.

Characterization of Phase Transitions and Solid-State Transformations

Differential Scanning Calorimetry (DSC) is highly sensitive to the enthalpy changes that accompany phase transitions. jetir.org This includes not only melting but also solid-solid transitions, where the crystalline structure of the material changes from one polymorphic form to another.

For this compound, the most prominent thermal event detected by DSC is its melting, which occurs with decomposition around 199 °C. guidechem.comchemicalbook.com This would be observed as a large endothermic peak on the DSC thermogram, coinciding with the onset of mass loss in the TGA data.

| Thermal Event | Typical Temperature Range | Observing Technique | Description of Signal |

|---|---|---|---|

| Solid-Solid Phase Transition | Variable (Below Melting Point) | DSC | A reversible, low-energy endothermic peak on heating, with no associated mass loss in TGA. aip.org |

| Melting with Decomposition | ~199 °C | DSC and TGA | A sharp, large endothermic peak in the DSC curve that corresponds with the onset of rapid mass loss in the TGA curve. guidechem.comchemicalbook.com |

Theoretical and Computational Chemistry Studies of Hydrazine Dihydrobromide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are employed to model the fundamental properties of the hydrazinium(2+) cation at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for studying the ground-state properties of molecules. DFT calculations for the hydrazinium(2+) cation typically involve functionals like B3LYP combined with basis sets such as 6-31G(d,p) or the aug-cc-pVDZ series. dtic.milmdpi.com

Geometry Optimization: The first step in DFT analysis is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For the hydrazinium(2+) cation, this involves optimizing bond lengths (N-N, N-H) and bond angles (H-N-N, H-N-H). The optimized structure is confirmed as a true minimum by ensuring there are no imaginary vibrational frequencies. mdpi.com

Vibrational Frequencies: Once the geometry is optimized, harmonic vibrational frequencies can be calculated. This analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. These theoretical predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes, such as N-N stretching, N-H stretching, and various bending modes.

Electronic Descriptors (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors derived from DFT calculations. researchgate.netimist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.netirjweb.com For the [N₂H₆]²⁺ dication, the strong positive charge significantly lowers the energies of both frontier orbitals.

Table 1: Representative Theoretical Data for Hydrazinium (B103819) Species from DFT Calculations Note: Data for the [N₂H₆]²⁺ dication is extrapolated from principles applied to related hydrazine (B178648) species, as direct literature is scarce. Values are illustrative.

| Parameter | Description | Typical Calculated Value |

| N-N Bond Length | The distance between the two nitrogen atoms. | ~1.45 Å |

| N-H Bond Length | The distance between a nitrogen and hydrogen atom. | ~1.03 Å |

| H-N-H Bond Angle | The angle between two hydrogen atoms and a nitrogen. | ~107° |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | > 5 eV |

| N-N Stretch Freq. | Vibrational frequency for the N-N bond stretching. | 1000-1100 cm⁻¹ |

| N-H Stretch Freq. | Vibrational frequency for N-H bond stretching. | 3200-3400 cm⁻¹ |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than DFT but are more computationally demanding. dtic.mil

High-Accuracy Energetics: These methods are used to calculate highly accurate molecular energies. This is essential for determining properties like proton affinities and reaction enthalpies with a high degree of confidence. For instance, high-level ab initio calculations can precisely determine the energy required to add a second proton to the hydrazinium cation ([N₂H₅]⁺) to form the [N₂H₆]²⁺ dication in the gas phase.

Spectroscopic Predictions: Ab initio calculations provide very accurate predictions of spectroscopic constants. They can be used to refine the vibrational frequencies obtained from DFT and to predict other spectroscopic properties, such as NMR chemical shifts, with greater fidelity to experimental results.

Understanding the distribution of electrons within a molecule is fundamental to explaining its reactivity and intermolecular interactions.

Charge Distribution: The distribution of charge in the hydrazinium(2+) cation can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This method partitions the electron density to assign partial atomic charges. In [N₂H₆]²⁺, the positive charge is not localized on a single atom but is distributed across the molecule, primarily residing on the more electronegative nitrogen atoms and, to a lesser extent, the hydrogen atoms.

Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. imist.maresearchgate.net It plots the electrostatic potential onto the electron density surface of the molecule. For the [N₂H₆]²⁺ cation, the entire surface would be characterized by a positive potential (typically colored blue), indicating its strong electrophilic nature and susceptibility to attack by nucleophiles. The regions of highest positive potential would be concentrated around the hydrogen atoms.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion.

The hydrazinium cation, like neutral hydrazine, can adopt different spatial arrangements, or conformations, due to rotation around the N-N single bond.

Conformational Landscapes: The molecule exists in a gauche conformation, similar to hydrogen peroxide. wikipedia.org MD simulations can be used to explore the potential energy surface related to this rotation, identifying stable conformers (energy minima) and transition states between them. For the hydrazinium cation, the primary conformations of interest are the staggered (gauche and anti) and eclipsed forms.

Rotational Barriers: The energy required to rotate from a stable staggered conformation through an unstable eclipsed conformation is known as the rotational barrier. This barrier is a result of steric hindrance and electronic repulsion between the N-H bonds on adjacent nitrogen atoms. nih.govsci-hub.ru Theoretical studies on hydrazine have shown that the rotational barrier is significant, approximately twice that of ethane. wikipedia.org Similar computational studies on the hydrazinium cation allow for the quantification of these energy barriers, providing insight into the molecule's flexibility and the timescale of conformational changes. dtic.mil

Table 2: Calculated Rotational Energy Barriers for Hydrazine Species

| Transition | Description | Approximate Energy Barrier (kcal/mol) |

| Gauche to Eclipsed | Rotation from the stable gauche form to an eclipsed form. | 3-5 |

| Gauche to Anti (trans) | Rotation through the fully staggered anti-conformation. | 1-2 |

| Anti (trans) to Eclipsed | Rotation from the anti-form to the fully eclipsed form. | ~10-12 |

| Note: Values are based on studies of neutral hydrazine and hydrazinium derivatives and serve as an estimate for the hydrazinium cation. nih.govsci-hub.ru |

The properties and behavior of ions are profoundly influenced by their environment, particularly in solution. MD simulations are ideal for studying these solvent effects.

Simulations of hydrazine dihydrobromide would involve placing the [N₂H₆]²⁺ dication and two Br⁻ anions in a simulation box filled with solvent molecules, such as water. The simulation would then track the interactions between the ions and the solvent. Polar solvents like water are expected to form strong solvation shells around the cation and anions. Water molecules would orient their oxygen atoms toward the hydrazinium cation to stabilize the positive charge through ion-dipole interactions and hydrogen bonding. mdpi.comresearchgate.net These strong interactions with the solvent can influence the conformational preferences of the cation, potentially altering the relative energies of the gauche and anti-conformers compared to the gas phase. mdpi.com

Crystal Structure Prediction and High-Pressure Investigations

Computational Prediction of Stable Crystalline Polymorphs

There are no specific studies in the available scientific literature that focus on the computational prediction of stable crystalline polymorphs of this compound. Methodologies for crystal structure prediction (CSP) are well-established and have been applied to numerous organic molecules to explore their polymorphic landscapes. However, these computational techniques have not been specifically applied to predict the crystal energy landscape of this compound.

Pressure-Induced Structural Transformations and Hydrogen-Bond Symmetrization Mechanisms

No dedicated high-pressure investigations or computational studies on the pressure-induced structural transformations of this compound were identified. Research has been conducted on related compounds like hydrazine and hydrazine borane (B79455), which do exhibit phase transitions under pressure. rsc.orgrsc.org Similarly, the phenomenon of hydrogen-bond symmetrization under pressure has been explored computationally and experimentally in various materials, but there is no literature detailing this specific mechanism in this compound. researchgate.net

Computational Elucidation of Reaction Mechanisms

Mechanistic Insights into Tautomerization and Rearrangement Processes

There is no published research providing computational mechanistic insights into tautomerization or rearrangement processes specifically for this compound. Theoretical studies on tautomerism exist for other nitrogen-containing heterocyclic compounds and hydrazine derivatives, but the unique ionic nature and structure of this compound mean these findings cannot be extrapolated. researchgate.net

Modeling of Decomposition Pathways and Product Formation

Computational models detailing the decomposition pathways and subsequent product formation for this compound are absent from the scientific literature. In contrast, the thermal and catalytic decomposition of hydrazine has been extensively modeled to understand its behavior as a propellant. nasa.govrsc.orgscielo.br These models focus on the neutral molecule N₂H₄ and its radical intermediates, which differ significantly from the decomposition mechanisms expected for the ionic salt N₂H₆²⁺(Br⁻)₂.

Reactive Behavior and Mechanistic Pathways of Hydrazine Dihydrobromide

Acid-Base Equilibria and Protonation Dynamics of the Hydrazinium (B103819) Cation

Hydrazine (B178648) is a dibasic molecule, capable of accepting two protons to form the hydrazinium(1+) (N₂H₅⁺) and hydrazinium(2+) ([H₃N-NH₃]²⁺ or N₂H₆²⁺) cations. Hydrazine dihydrobromide is the fully protonated salt form. In aqueous solution, the hydrazinium dication engages in a stepwise acid-base equilibrium.

The dissociation occurs in two distinct stages, each characterized by its own acid dissociation constant (pKa). The first deprotonation, yielding the N₂H₅⁺ cation, is the more favorable step. The second deprotonation, which generates the neutral, nucleophilic hydrazine (N₂H₄), requires more basic conditions.

The equilibrium can be represented as follows:

N₂H₆²⁺ + H₂O ⇌ N₂H₅⁺ + H₃O⁺ N₂H₅⁺ + H₂O ⇌ N₂H₄ + H₃O⁺

The pKa values dictate the predominant species at a given pH. The fully protonated N₂H₆²⁺ form present in the dihydrobromide salt is not itself nucleophilic. The generation of the reactive free base, N₂H₄, by deprotonation is a prerequisite for the reactions where hydrazine acts as a nucleophile. Consequently, reactions involving this compound as a nucleophile often necessitate the addition of a base or are performed in buffered systems to shift the equilibrium toward the neutral hydrazine molecule.

Nucleophilic Reactivity of the Hydrazine Moiety in Salt Form

The core reactivity of the hydrazine unit stems from the lone pair of electrons on each nitrogen atom, which allows it to function as a potent nucleophile. While the dihydrobromide salt form is inactive, the neutral hydrazine generated in situ readily participates in a variety of bond-forming reactions. Kinetic studies on the reactions of hydrazines with electrophiles have determined their nucleophilicity parameters. nih.govresearchgate.net Despite having an adjacent nitrogen with a lone pair, a phenomenon sometimes associated with enhanced reactivity known as the α-effect, studies have shown that for many reactions, this effect is not a significant factor for hydrazine. nih.gov Its reactivity is often comparable to that of a simple primary amine like methylamine. nih.govresearchgate.net

One of the most characteristic reactions of hydrazine is its condensation with aldehydes and ketones to form hydrazones. wikipedia.orglibretexts.org This reaction involves the nucleophilic addition of a hydrazine nitrogen atom to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

The general reaction is: R¹R²C=O + N₂H₄ ⇌ R¹R²C=NNH₂ + H₂O

The reaction mechanism is analogous to imine formation. libretexts.orgstackexchange.com The rate-limiting step is typically the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack. nih.gov The reaction is often catalyzed by acid. researchgate.net The use of this compound can be advantageous as its acidic nature in solution can provide the necessary catalytic protons in situ. However, the pH must be carefully controlled; excessively low pH will fully protonate the hydrazine, removing the active nucleophile from the reaction mixture, while high pH may not provide sufficient acid to catalyze the dehydration step effectively. stackexchange.com

This reaction is a cornerstone of the Wolff-Kishner reduction, where the initially formed hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group (CH₂). libretexts.orglibretexts.org

| Carbonyl Substrate | Reaction Conditions | Product Type | Reference |

| Aldehydes (general) | Hydrazine, acid catalyst (e.g., from the salt itself) | Aldehyde Hydrazone | libretexts.org |

| Ketones (general) | Hydrazine, acid catalyst (e.g., from the salt itself) | Ketone Hydrazone | libretexts.org |

| Reducing Sugars | Phenylhydrazine, heat | Osazone (a bis-hydrazone) | wikipedia.org |

| Cyclopentanone | 1) N₂H₄; 2) KOH, heat, ethylene (B1197577) glycol | Cyclopentane (via Wolff-Kishner) | libretexts.org |

Beyond hydrazone formation, the nucleophilic nitrogen centers of hydrazine can participate in other carbon-nitrogen bond-forming reactions. Alkylation of hydrazine can be achieved through reactions with alkyl halides or via reductive alkylation with carbonyl compounds in the presence of a reducing agent. organic-chemistry.org

Modern synthetic methods have expanded the scope of these transformations. For instance, palladium-catalyzed coupling reactions between arylhydrazines and aryl tosylates have been developed to form unsymmetrical N,N-diarylhydrazines. organic-chemistry.org While these methods often use substituted hydrazines, the principles apply to the fundamental reactivity of the N-H bonds in hydrazine sourced from its salts. Another innovative approach involves a plasma-microdroplet fusion platform that facilitates catalyst-free, radical-mediated cross-coupling reactions of hydrazine to form secondary amines and other derivatives. nih.gov These advanced strategies highlight the versatility of the hydrazine moiety in constructing complex nitrogen-containing molecules. tcichemicals.comorganic-chemistry.org

Coordination Chemistry and Complexation with Metal Centers

Hydrazine is an effective ligand in coordination chemistry, capable of binding to metal centers through its nitrogen lone pairs. It can act as a monodentate ligand, binding through one nitrogen atom, or more commonly, as a bridging bidentate ligand, linking two metal centers. The use of this compound provides a stable, solid source of the hydrazine ligand for the synthesis of coordination complexes.

Metal-hydrazine complexes are typically synthesized by reacting a metal salt with this compound in a suitable solvent. The pH of the solution is often adjusted to deprotonate the hydrazinium ion and facilitate coordination. The resulting complexes can be characterized by a suite of analytical techniques. slideshare.netmtct.ac.innih.gov

Elemental Analysis: Confirms the empirical formula and stoichiometry of the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A downward shift in the C=N stretching frequency (for hydrazone complexes) or changes in N-H stretching vibrations indicate the involvement of the nitrogen atom in bonding to the metal. jptcp.com The appearance of new, weak bands at lower frequencies can be assigned to M-N and M-O stretching modes. slideshare.netjptcp.com

Electronic (UV-Vis) Spectroscopy: Gives insight into the geometry of the complex and the electronic transitions occurring between the metal d-orbitals and the ligands. slideshare.net

Magnetic Susceptibility: Determines the number of unpaired electrons on the metal center, which helps in assigning the geometry and oxidation state of the metal. jptcp.com

Transition metal complexes with mixed ligands of hydrazine and carboxylates have been synthesized and shown to feature bridging bidentate hydrazine moieties. researchgate.net Similarly, dioxomolybdenum(VI) complexes with hydrazone ligands have been prepared and characterized, demonstrating the ligand's ability to form stable octahedral complexes. researchgate.net

| Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | Shift in C=N stretching frequency | Coordination through azomethine nitrogen | slideshare.netjptcp.com |

| IR Spectroscopy | New bands in the 427-528 cm⁻¹ region | Formation of M-N and M-O bonds | jptcp.com |

| Electronic Spectra | Bands corresponding to d-d transitions | Information on coordination geometry (e.g., octahedral) | researchgate.net |

| Mass Spectrometry | Molecular ion peaks corresponding to the complex | Confirmation of the complex's mass and formula | researchgate.net |

The stability of metal-hydrazine complexes is a measure of the strength of the metal-ligand bond. Thermodynamic stability refers to the equilibrium position of the complex formation reaction. slideshare.netscribd.com For a series of divalent transition metal ions, the stability of their complexes with nitrogen- and oxygen-donor ligands, including hydrazones, often follows the Irving-Williams stability order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). electrochemsci.org This trend is attributed to the variation in ionic radii and ligand field stabilization energies across the series.

Kinetic stability, or lability, refers to the rate at which ligands in a complex are exchanged for other ligands in solution. slideshare.netlibretexts.org A complex can be thermodynamically stable but kinetically labile (undergoing rapid ligand exchange), or thermodynamically unstable but kinetically inert (exchanging ligands slowly). scribd.com The rate of ligand exchange is influenced by factors such as the charge and size of the central metal ion and its d-electron configuration. uvic.ca For instance, complexes of ions with high crystal field stabilization energy (e.g., Cr³⁺, low-spin Co³⁺) are often inert, while those with zero CFSE (e.g., high-spin Mn²⁺, Zn²⁺) are typically labile. libretexts.org The kinetics of ligand substitution in metal complexes can be studied to elucidate reaction mechanisms, which may be associative (where the incoming ligand binds first) or dissociative (where the outgoing ligand leaves first). libretexts.org

Role of Hydrazine in Organometallic Catalysis and Material Precursors

While specific research focusing exclusively on this compound in organometallic catalysis and as a material precursor is limited in publicly available literature, the broader roles of hydrazine and its derivatives in these fields are well-established. Hydrazine's versatile reactivity, stemming from its two nitrogen atoms with lone pairs of electrons and its reducing properties, allows it to function as a ligand, a precursor for more complex ligands, and a reducing agent in the synthesis of organometallic complexes and nanomaterials.

Hydrazine can coordinate to metal centers in a monodentate or a bridging bidentate fashion, forming stable metal-hydrazine complexes. These complexes can serve as valuable precursors for the synthesis of various oxide materials. The thermal decomposition of these metal-hydrazine complexes, influenced by the associated anion, can yield fine-particle metal oxides, ferrites, and cobaltites at relatively low temperatures. The nature of the anion plays a crucial role in the reactivity of the complex, with different anions leading to decomposition, deflagration, or detonation.

Furthermore, hydrazine is a key building block for the synthesis of hydrazone ligands. Hydrazones, formed by the condensation of hydrazine with aldehydes or ketones, are versatile ligands that can chelate to metal ions, forming stable organometallic complexes. The coordination of hydrazone ligands to transition metals can be tuned by modifying the metal center and other coordinating ligands, influencing the catalytic activity and selectivity of the resulting complexes in various organic transformations. These transformations include, but are not limited to, cross-coupling reactions, hydrogenations, and deoxygenations. For instance, iridium and ruthenium catalysts have been shown to facilitate the deoxygenation of alcohols using hydrazine.

In the realm of material science, hydrazine and its salts are widely employed as reducing agents in the synthesis of metallic nanoparticles. This method, often referred to as chemical reduction, is a common and facile route to produce nanoparticles of metals such as gold, silver, and cobalt. The reducing potential of hydrazine allows for the reduction of metal salts to their corresponding metallic nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters like temperature, concentration, and the presence of capping agents. While hydrazine hydrate (B1144303) is frequently mentioned in this context, it is plausible that this compound could also serve as a source of hydrazine for such reductions, although specific examples are not readily found in the reviewed literature.

Redox Properties and Reductive Transformations

The redox chemistry of the hydrazine moiety is central to its utility in various chemical transformations. As a derivative, this compound is expected to exhibit similar fundamental redox characteristics, primarily acting as a potent reducing agent.

Electrocatalytic Oxidation Mechanisms of Hydrazine

The electrocatalytic oxidation of hydrazine (HzOR) is a subject of significant research interest, particularly in the context of direct hydrazine fuel cells. The oxidation of hydrazine is a complex process that can proceed through different pathways, yielding various products. The desired reaction pathway involves a 4-electron transfer process, leading to the formation of dinitrogen (N₂) and water, as it maximizes the energy output.

However, other pathways involving fewer electrons can also occur, leading to the formation of byproducts such as ammonia (B1221849) (NH₃). The specific mechanism and the efficiency of the 4-electron pathway are highly dependent on the nature of the electrocatalyst.

Research has explored a variety of materials as electrocatalysts for HzOR, including noble metals like platinum and palladium, as well as more abundant transition metals such as cobalt, nickel, and iron, often supported on carbon-based materials like nanotubes. The electrocatalytic activity is influenced by the adsorption energy of hydrazine on the catalyst surface. For instance, studies on single-atom catalysts have shown that the electronic structure of the metal center plays a crucial role in determining the catalytic performance.

Tafel plot analysis is a common technique used to investigate the kinetics of the hydrazine oxidation reaction. For some cobalt-based electrocatalysts, the initial one-electron transfer has been identified as the rate-limiting step, followed by a rapid three-electron transfer to complete the oxidation to nitrogen.

Application as a Reducing Agent in Metal Synthesis and Surface Modification

Hydrazine and its salts are extensively used as reducing agents in the synthesis of metal nanoparticles and for surface modification. The reducing power of hydrazine allows for the straightforward chemical reduction of metal precursor salts to their elemental form, resulting in the formation of nanoparticles. This method has been successfully applied to synthesize nanoparticles of various metals, including nickel, cobalt, and silver.

The choice of solvent and the presence of stabilizing agents are critical in controlling the size, shape, and stability of the synthesized nanoparticles. For example, in the synthesis of nickel-tin nanoparticles, hydrazine hydrate has been used as the reducing agent in either water or diethylene glycol.

Beyond nanoparticle synthesis, hydrazine can be employed for the surface modification of materials. For instance, it can be used to reduce and functionalize graphene oxide in a single step. The hydrazine group can react with epoxy groups on the surface of graphene oxide, leading to its reduction and the simultaneous grafting of functional groups. This modification can enhance the dispersion of the modified graphene in polymer matrices. Similarly, hydrazine has been utilized as a reducing agent in the pre-plating activation step for the electroless deposition of palladium thin films, where its use influences the surface morphology of the resulting film.

Decomposition Mechanisms and Factors Influencing Stability

The stability of hydrazine and its derivatives, including this compound, is a critical consideration due to their potential for exothermic decomposition. The decomposition pathways and the factors that influence the rate of degradation have been the subject of numerous studies.

Thermal and Chemical Decomposition Pathways

The thermal decomposition of hydrazine can proceed through different reaction pathways, leading to the formation of ammonia, nitrogen, and hydrogen. The dominant products can vary depending on the temperature. At lower temperatures, the decomposition primarily yields ammonia, while at higher temperatures, the formation of nitrogen and hydrogen becomes more favorable.

Key Decomposition Reactions:

3N₂H₄ → 4NH₃ + N₂

N₂H₄ → N₂ + 2H₂

N₂H₄ + H₂ → 2NH₃

Reactive dynamics studies have identified key intermediates in the decomposition process, including N₂H₃, N₂H₂, and NH₂ radicals. The presence of air, specifically oxygen, can lead to explosive decomposition.

Chemically, hydrazine can be degraded through various reactions. As a strong reducing agent, it can react with oxidizing agents. The presence of certain metal ions and surfaces can also catalyze its decomposition.

Influence of Catalysts, pH, and Solvent on Degradation

The stability of hydrazine is significantly affected by the presence of catalysts, the pH of the solution, and the solvent.

Catalysts: A wide range of materials can catalyze the decomposition of hydrazine. Metals such as platinum, rhodium, palladium, and ruthenium are known to be effective catalysts for hydrazine decomposition. The catalytic effect can be so pronounced that the initial decomposition temperature of hydrazine can be significantly reduced in the presence of a catalyst like platinum. Metal oxides, such as those of copper and iron (rust), can also enhance the rate of decomposition. The specific catalytic surface can influence the decomposition pathway, with some catalysts favoring the formation of ammonia and nitrogen, while others promote the production of nitrogen and hydrogen.

pH: The decomposition of hydrazine is strongly influenced by pH. Studies have shown that the decomposition can be acid-catalyzed, particularly in the presence of metal surfaces. The rate of sonochemical degradation of hydrazine has also been observed to be highly dependent on the pH of the solution.

Solvent: The solvent can affect the stability and reaction pathways of hydrazine. While specific studies on the solvent effects on this compound are not readily available, the general principles of solvent-solute interactions would apply. The polarity and coordinating ability of the solvent can influence the solubility and reactivity of hydrazine and any catalytic species present.

The following table summarizes the key factors influencing the decomposition of hydrazine:

| Factor | Influence on Hydrazine Decomposition |

| Temperature | Higher temperatures increase the rate of decomposition and favor the formation of N₂ and H₂ over NH₃. |

| Catalysts | Metals (e.g., Pt, Ru) and metal oxides significantly increase the decomposition rate. |

| pH | Decomposition can be acid-catalyzed. The rate of degradation is pH-dependent. |

| Oxygen | The presence of oxygen can lead to explosive decomposition. |

| Pressure | Higher pressure can favor the formation of NH₃ during thermal decomposition. |

Advanced Analytical Method Development and Validation for Hydrazine Dihydrobromide

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are pivotal in the selective separation and precise quantification of hydrazine (B178648) dihydrobromide, often by analyzing its hydrazine moiety. These methods are essential for ensuring the quality and purity of pharmaceutical substances and for monitoring environmental samples.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

Due to its high polarity and lack of a significant chromophore, hydrazine is challenging to analyze directly by conventional reversed-phase HPLC. helixchrom.com To overcome these limitations, derivatization strategies are commonly employed to enhance its retention and detection. This involves reacting hydrazine with a specific reagent to form a more stable, less polar, and easily detectable derivative. cdc.gov

Several derivatization reagents have been successfully utilized for the HPLC analysis of hydrazine. For instance, a robust HPLC-ELSD method has been developed where hydrazine is retained on a mixed-mode cation-exchange column. helixchrom.com Another approach involves derivatization with salicylaldehyde (B1680747), which allows for quantification by RP-HPLC with a detection limit as low as 3.1 ppm. rasayanjournal.co.in The resulting derivative is monitored at a wavelength of 360 nm. rasayanjournal.co.in

A highly sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method has also been developed using p-tolualdehyde as the derivatization reagent. nih.gov This method offers excellent sensitivity, with a limit of detection (LOD) of 0.002 ng/mL and a limit of quantification (LOQ) of 0.005 ng/mL for hydrazine in human plasma. nih.gov The derivatization reaction is facilitated by ultrasonic manipulation, and the resulting products are separated on a C18 column. nih.gov

The following table summarizes key parameters of various HPLC methods with derivatization for hydrazine analysis:

| Derivatizing Reagent | Column | Mobile Phase | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Salicylaldehyde | Inertsil ODS-3V (250 mm × 4.6 mm, 5µm) | Buffer (Ammonium dihydrogen phosphate):Methanol (25:75 v/v) | UV (360 nm) | - | 3.1 ppm | rasayanjournal.co.in |

| p-Tolualdehyde | C18 | Gradient elution | MS/MS | 0.002 ng/mL | 0.005 ng/mL | nih.gov |

| p-Anisaldehyde | Reversed-phase | Water/Acetonitrile (40/60 v/v) with 0.1% formic acid | MS/MS | - | 0.0493 ng/mL | nih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Hydrazine Derivatives

Gas chromatography, particularly when coupled with mass spectrometry, provides a highly sensitive and selective method for the determination of hydrazine, typically after conversion to a volatile derivative. cdc.gov A common approach is in-situ derivatization followed by headspace GC-MS analysis. nih.govresearchgate.net

One widely used method involves the reaction of hydrazine with acetone (B3395972) to form acetone azine, a more volatile and thermally stable compound suitable for GC analysis. nih.govresearchgate.net This headspace GC-MS methodology has demonstrated excellent sensitivity with a limit of quantitation (LOQ) as low as 0.1 ppm. nih.govresearchgate.net The method shows good linearity over a concentration range of 0.1 to 10 ppm with a correlation coefficient (R²) of ≥0.999. nih.gov The precision of this method is also notable, with a relative standard deviation (%RSD) typically between 2.7% and 5.6% for replicate preparations. nih.govresearchgate.net

Another derivatization reagent used for GC-MS analysis is ortho-phthalaldehyde (OPA). nih.gov This method has been applied to the determination of hydrazine in water samples with detection and quantification limits of 0.002 µg/L and 0.007 µg/L, respectively. nih.gov The derivatization is carried out under acidic conditions, and the resulting derivative is extracted before GC-MS analysis. nih.gov

The table below outlines the performance characteristics of selected GC-MS methods for hydrazine analysis:

| Derivatizing Reagent | Method | Limit of Quantitation (LOQ) | Linearity Range | Correlation Coefficient (R²) | Reference |

| Acetone/Acetone-d6 | Headspace GC-MS | 0.1 ppm | 0.1 - 10 ppm | ≥0.999 | nih.govresearchgate.net |

| ortho-Phthalaldehyde | GC-MS | 0.007 µg/L | 0.05 - 100 µg/L | 0.9991 | nih.gov |

| Pentafluorobenzaldehyde (B1199891) | GC-MS | 26 - 53 ng/g | 8 - 170 ng/mL | >0.99 | nih.gov |

Ion Chromatography and Ion-Pair Chromatography for Direct Analysis of Polar Species

Ion chromatography (IC) offers a valuable alternative for the direct analysis of hydrazine in its ionic form, avoiding the need for derivatization. researchgate.net This technique is particularly useful for separating hydrazine from other cations in aqueous samples. nih.gov

One developed ion-exclusion chromatography method allows for the selective separation and sensitive determination of the hydrazine ion from alkali/alkaline earth metal cations and the ammonium (B1175870) ion. nih.gov By using a series of ion-exchange columns post-separation, the conductivity signal of the hydrazine ion can be significantly enhanced, leading to a detection limit of 0.64 ppb. nih.gov The calibration graph for this method is linear over a wide concentration range from 0.001 to 100 ppm. nih.gov

Ion-pair chromatography (IPC) can also be employed for the separation of hydrazine. researchgate.net This technique uses an ion-pairing reagent in the mobile phase to form neutral ion pairs with the charged hydrazine species, allowing for their retention and separation on a reversed-phase column. researchgate.net IPC has demonstrated good separating ability for mixtures containing hydrazine and its various derivatives. researchgate.net

Spectrophotometric and Colorimetric Methodologies

Spectrophotometric and colorimetric methods are widely used for the quantification of hydrazine due to their simplicity, cost-effectiveness, and sensitivity. These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of hydrazine.

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a common technique for the determination of hydrazine at low concentrations. niscpr.res.in A well-established method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium, which forms a yellow-colored azine complex with a maximum absorption at 455 nm. hannainst.commdpi.com This reaction is highly selective and sensitive. mdpi.com

Another spectrophotometric method involves the oxidation of hydrazine to nitrogen by a known excess of bromine. niscpr.res.in The unreacted bromine is then determined using methyl red, an azo dye that is bleached by bromine. niscpr.res.in This method has a calculated molar absorptivity of 9.95 x 10⁴ L mol⁻¹cm⁻¹ and obeys Beer's law in the range of 0-6 µg of hydrazine. niscpr.res.in

A different approach utilizes the reducing property of hydrazine to convert nitrate (B79036) to nitrite (B80452) in the presence of a copper(II) catalyst. tandfonline.com The resulting nitrite is then determined through a diazo coupling reaction, which forms a colored product. tandfonline.com This method is highly sensitive, with a molar absorptivity of 3.83 x 10⁴ L mol⁻¹cm⁻¹, and is applicable for hydrazine concentrations in the range of 0-15 µg. tandfonline.com

The following table summarizes the key characteristics of these UV-Visible spectrophotometric methods:

| Reagent/Reaction Principle | Wavelength (λmax) | Molar Absorptivity (L mol⁻¹cm⁻¹) | Beer's Law Range | Reference |

| p-Dimethylaminobenzaldehyde (p-DAB) | 455 nm | - | 0 - 400 µg/L | hannainst.commdpi.com |

| Bromine and Methyl Red | 515 nm | 9.95 x 10⁴ | 0 - 6 µg | niscpr.res.in |

| Nitrate reduction and diazo coupling | 545 nm | 3.83 x 10⁴ | 0 - 15 µg | tandfonline.com |

| 2,4-Dinitrochlorobenzene and p-DAB | 458 nm | 8.1 x 10⁴ | 0 - 7 µg | nih.gov |

Development of Highly Sensitive Colorimetric Assays for Trace Detection

The development of highly sensitive colorimetric assays is crucial for the trace detection of hydrazine, particularly in environmental and biological monitoring. These assays often rely on specific chemical reactions that produce a distinct and measurable color change.

The reaction with p-dimethylaminobenzaldehyde is a cornerstone of many colorimetric test kits and methods for hydrazine. hannainst.comsigmaaldrich.com This reaction produces a yellow color, and its intensity can be visually compared against a color chart or measured with a photometer for semi-quantitative or quantitative analysis. sigmaaldrich.com This method is simple, rapid, and effective for detecting hydrazine at low concentrations. mdpi.com

Recent research has focused on developing novel colorimetric probes that offer even higher sensitivity and selectivity. For example, a colorimetric sensing system based on gold nanoparticles has been reported for the ultrasensitive visual detection of hydrazine hydrate (B1144303). nih.gov This method is based on changes in hydrogen bonding interactions that lead to a visible color change of the nanoparticle solution. nih.gov Other studies have developed fluorescent "turn-on" probes that exhibit a colorimetric change upon reaction with hydrazine, allowing for its detection at very low levels. scispace.com These advanced assays are suitable for on-site and rapid detection of hydrazine contamination. mdpi.com

Electrochemical Detection Approaches

Electrochemical methods offer significant advantages for the analysis of hydrazine compounds, including high sensitivity, rapid response, and cost-effectiveness. nih.gov These techniques are centered on measuring the electrical signals produced during the electrochemical oxidation of hydrazine at an electrode surface.

Voltammetric Techniques (Cyclic Voltammetry, Linear Sweep Voltammetry) for Electrochemical Behavior and Quantification

Voltammetric techniques are powerful tools for investigating the electrochemical properties of hydrazine dihydrobromide and for its quantitative determination. researchgate.net Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are particularly prominent in this area. lsu.edu